5-(oxan-4-yl)thiophene-2-carbaldehyde

Pharmaceutical Synthesis Fused Heterocyclic Chemistry Medicinal Chemistry Intermediates

Patent-validated (US-9115144-B2) thiophene-tetrahydropyran aldehyde for fused heterocyclic synthesis. Key differentiator: moderated electrophilicity (σα-S = 0.30) enables controlled condensation selectivity vs benzaldehyde analogs. Documented thioredoxin reductase inhibition (IC50 4.12–7.63 µM) provides baseline for oncology SAR programs. Consistent 95% purity across 5+ qualified suppliers ensures supply chain redundancy. Low-risk procurement for scaffold-hopping campaigns.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 1551240-30-2
Cat. No. B6209028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxan-4-yl)thiophene-2-carbaldehyde
CAS1551240-30-2
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC=C(S2)C=O
InChIInChI=1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2
InChIKeyWTVOWYFAWLTVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxan-4-yl)thiophene-2-carbaldehyde (CAS 1551240-30-2) Procurement-Relevant Overview


5-(Oxan-4-yl)thiophene-2-carbaldehyde (CAS 1551240-30-2) is a heterocyclic aldehyde building block with molecular formula C₁₀H₁₂O₂S and molecular weight 196.27 g/mol . The compound features a thiophene core substituted with a tetrahydropyran (oxane) ring at the 5-position and a formyl group at the 2-position. Commercially available at 95% purity from multiple vendors , this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis [1].

Why 5-(Oxan-4-yl)thiophene-2-carbaldehyde Cannot Be Generically Substituted


Direct substitution of 5-(oxan-4-yl)thiophene-2-carbaldehyde with alternative thiophene-2-carbaldehyde derivatives is scientifically inadvisable due to three quantifiable differentiation factors. First, the tetrahydropyran (oxane) substituent at the 5-position confers distinct electronic and steric properties that diverge from aryl-substituted analogs [1]. Second, kinetic studies demonstrate that the thienyl group behaves as an electron-donating substituent, making thiophene-2-carbaldehyde derivatives inherently less reactive than benzaldehyde in nucleophilic condensations—a property that would be further modulated by the oxan-4-yl substituent [2]. Third, in-class compounds exhibit highly variable biological activities depending on substitution pattern; for example, within a series of arylthiophene-2-carbaldehydes, antibacterial IC₅₀ values against Pseudomonas aeruginosa ranged from 29.7 µg/mL to >45 µg/mL, demonstrating that substituent identity critically determines performance [3]. These structure-activity relationships preclude generic interchangeability.

Quantitative Differentiation Evidence for 5-(Oxan-4-yl)thiophene-2-carbaldehyde (CAS 1551240-30-2)


Patent-Cited Utility as a Key Pharmaceutical Intermediate Versus Uncited Analogs

5-(Oxan-4-yl)thiophene-2-carbaldehyde is explicitly cited as a synthetic intermediate in U.S. Patent 9,115,144 B2, entitled 'Fused heterocyclic derivative and pharmaceutical use thereof' . This direct patent citation provides documented utility that is absent for many closely related analogs such as 5-(tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde, which lacks equivalent patent-verified pharmaceutical application evidence.

Pharmaceutical Synthesis Fused Heterocyclic Chemistry Medicinal Chemistry Intermediates

Thioredoxin Reductase Inhibitory Activity: Baseline Potency Data

The compound has been evaluated for thioredoxin reductase inhibition, showing IC₅₀ values of 7.63 µM in cell-free enzyme assay and 4.12–4.26 µM in human A549 and A549/CDDP cellular assays [1]. These data establish a quantitative baseline potency for the unmodified aldehyde building block, which can inform structure-activity relationship studies when the compound is elaborated into more complex pharmacophores.

Cancer Research Enzyme Inhibition Thioredoxin Reductase

Thiophene-2-carbaldehyde Core Reactivity Relative to Benzaldehyde

Kinetic studies of sodium methoxide-catalyzed condensations demonstrate that thiophene-2-carbaldehyde reacts more slowly than benzaldehyde with acetonitriles, establishing that the thienyl group behaves as an electron-donating substituent [1]. This class-level reactivity difference provides a framework for understanding how the oxan-4-yl substituent may further modulate aldehyde electrophilicity in synthetic applications.

Organic Synthesis Kinetic Analysis Aldehyde Reactivity

Class-Internal Biological Activity Variability Among Arylthiophene-2-carbaldehydes

Within a series of 4-arylthiophene-2-carbaldehyde compounds, antibacterial activity against Pseudomonas aeruginosa varied dramatically: compound 2d (3-(5-formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile) showed an IC₅₀ of 29.7 µg/mL, outperforming streptomycin (IC₅₀ = 35.2 µg/mL), while compound 2g (4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde) exhibited poor activity with an IC₅₀ of 45.16 µg/mL [1]. This 1.5-fold difference underscores the critical role of substituent identity in determining biological performance and supports non-interchangeability of thiophene-2-carbaldehyde derivatives.

Antibacterial Screening Structure-Activity Relationship Pseudomonas aeruginosa

Commercial Purity Benchmark: 95% Standard Across Vendor Supply Chain

5-(Oxan-4-yl)thiophene-2-carbaldehyde is consistently supplied at 95% minimum purity across multiple independent vendors [1]. This established purity benchmark provides procurement predictability that may not be available for less common or custom-synthesized thiophene-2-carbaldehyde analogs requiring de novo synthesis.

Chemical Procurement Quality Specification Building Block Purity

Optimal Research and Procurement Scenarios for 5-(Oxan-4-yl)thiophene-2-carbaldehyde


Pharmaceutical Intermediate for Fused Heterocyclic Drug Candidates

Based on patent citation in US-9115144-B2 , this compound is validated for use in synthesizing fused heterocyclic derivatives with pharmaceutical applications. Research programs developing structurally related heterocyclic scaffolds—particularly those incorporating both thiophene and tetrahydropyran motifs—should prioritize this compound over non-patent-validated alternatives to leverage established synthetic precedent.

Structure-Activity Relationship Studies Requiring Defined Baseline Potency

The compound's documented thioredoxin reductase inhibitory activity (IC₅₀ = 4.12–7.63 µM range) [1] makes it suitable for SAR programs where the unmodified aldehyde building block serves as a reference point for evaluating potency gains achieved through subsequent derivatization. This baseline is particularly relevant for oncology research involving thioredoxin reductase as a therapeutic target.

Aldehyde-Based Condensation Chemistry Requiring Controlled Electrophilicity

Kinetic studies establish that the thiophene-2-carbaldehyde core exhibits lower reactivity than benzaldehyde in base-catalyzed condensations due to the electron-donating character of the thienyl group (σα-S = 0.30) [2]. This property, combined with the conformational flexibility of the oxane ring, positions this compound as a candidate for condensation reactions where moderated aldehyde electrophilicity is advantageous for reaction control or selectivity.

Multi-Vendor Supply Chain with Standardized Purity Specification

With 95% minimum purity consistently specified across AKSci, Leyan, Enamine, Aaron, and 1PlusChem [3], this compound offers supply chain redundancy and predictable quality. Procurement professionals should consider this compound when program continuity requires multiple qualified supply sources and consistent purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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